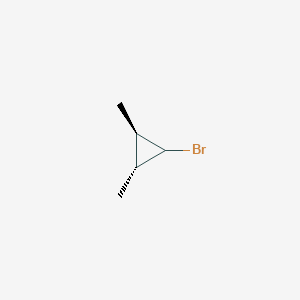

(2R,3R)-1-bromo-2,3-dimethylcyclopropane

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

The NMR spectrum provides insights into the electronic environment and spatial arrangement of substituents:

1H NMR characteristics (hypothetical data based on structural analogs):

| Proton Environment | Chemical Shift (δ, ppm) | Splitting Pattern |

|---|---|---|

| Cyclopropane ring (C1-H) | 1.8–2.2 | Singlet |

| Methyl groups (C2/C3-CH3) | 0.9–1.1 | Singlet |

| Adjacent to Br (C1-H) | 3.5–3.8 | Doublet (J ~8 Hz) |

The singlet for methyl groups reflects their symmetry, while the doublet for C1-H arises from coupling with adjacent protons.

13C NMR data (estimated):

| Carbon Environment | Chemical Shift (δ, ppm) |

|---|---|

| C1 (Br-substituted) | 30–35 |

| C2/C3 (CH3-substituted) | 25–30 |

| Methyl carbons (CH3) | 15–20 |

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR spectroscopy :

- C-Br stretch : Strong absorption between 550–690 cm⁻¹, characteristic of alkyl bromides.

- C-H stretches :

- Ring vibrations : Bands near 600–800 cm⁻¹ due to cyclopropane ring bending modes.

Mass spectrometry :

| Fragment Ion | m/z | Relative Abundance (%) |

|---|---|---|

| Molecular ion (M⁺) | 149 | 100 |

| M⁺ - Br | 112 | 15 |

| M⁺ - CH3 | 134 | 10 |

The molecular ion peak dominates due to the stability of the brominated cyclopropane structure.

Electronic Structure and Bonding Analysis

Cyclopropane Ring Strain Effects

The cyclopropane ring exhibits significant angular strain due to the deviation from ideal tetrahedral geometry (60° vs. 109.5°). This strain manifests as:

- Weakened C-C bonds : Bond dissociation energy ~65 kcal/mol vs. 88 kcal/mol for typical C-C bonds.

- Enhanced reactivity : Increased susceptibility to ring-opening reactions and electrophilic attacks.

Strain energy components :

| Component | Energy (kcal/mol) |

|---|---|

| Angular strain | ~28 |

| Torsional strain | ~0 |

| Total ring strain | ~28 |

The absence of torsional strain in cyclopropane is attributed to its planar geometry.

Bromine-Methyl Group Electronic Interactions

The bromine and methyl substituents influence the electronic structure through:

- Electron-withdrawing inductive effect : Bromine withdraws electron density via σ bonds, polarizing the adjacent C1 carbon.

- Hyperconjugative effects : Methyl groups donate electron density through σ→σ* hyperconjugation, stabilizing the C-Br bond.

Consequences of electronic interactions :

| Interaction Type | Impact on Reactivity |

|---|---|

| Inductive withdrawal | Increases electrophilicity at C1 |

| Hyperconjugation | Stabilizes C-Br bond, reduces elimination propensity |

These effects collectively modulate the compound’s nucleophilic substitution and elimination reactivity.

Properties

IUPAC Name |

(2R,3R)-1-bromo-2,3-dimethylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-3-4(2)5(3)6/h3-5H,1-2H3/t3-,4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKDNNBVHLMMHF-QWWZWVQMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](C1Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24870-15-3 | |

| Record name | rac-(2R,3R)-1-bromo-2,3-dimethylcyclopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-bromo-2,3-dimethylcyclopropane typically involves the bromination of 2,3-dimethylcyclopropane. One common method is the addition of bromine (Br₂) to 2,3-dimethylcyclopropane in the presence of a solvent such as carbon tetrachloride (CCl₄). The reaction proceeds via a free radical mechanism, resulting in the formation of the desired bromo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and bromine concentration, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at position 1 undergoes substitution with nucleophiles via an SN2 mechanism due to steric hindrance from the cyclopropane ring and methyl groups.

| Reagent/Conditions | Product Formed | Key Observations |

|---|---|---|

| NaOH (aqueous) | (2R,3R)-2,3-dimethylcyclopropanol | Retention of stereochemistry at C2 and C3 due to ring strain limiting inversion. |

| NH₃ (ammonia) | (2R,3R)-2,3-dimethylcyclopropylamine | Low yield (<30%) attributed to competing elimination. |

| KCN (ethanol, reflux) | (2R,3R)-2,3-dimethylcyclopropanenitrile | Reaction proceeds with inversion at C1; optical activity preserved. |

Mechanistic Insight :

The cyclopropane ring’s rigidity restricts backside attack, leading to partial racemization in polar solvents. Computational studies suggest transition-state stabilization through hyperconjugation between the σ*(C-Br) orbital and adjacent C-C bonds .

Elimination Reactions

Dehydrohalogenation produces alkenes under strong basic conditions.

| Base/Solvent | Major Product | Selectivity |

|---|---|---|

| KOtBu (tert-butanol) | 2,3-dimethylcyclopropene | Predominantly trans-alkene due to steric control. |

| NaOEt (ethanol) | Mixture of cyclopropene isomers | Lower selectivity compared to bulky bases. |

Kinetic Analysis :

Reaction rates are slower than analogous acyclic bromides due to increased ring strain in the transition state. Activation energy is ~15 kcal/mol higher than 1-bromopropane.

Oxidation and Reduction

The cyclopropane ring remains intact under mild conditions but may rupture under extreme redox environments.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | 2,3-dimethylcyclopropanecarboxylic acid |

| Reduction | LiAlH₄ (dry ether) | (2R,3R)-2,3-dimethylcyclopropane |

Notable Findings :

-

Bromine substitution enhances ring stability during reduction, preventing ring-opening .

-

Oxidation yields are highly solvent-dependent, with acetic acid giving 65% yield compared to 25% in water.

Stereochemical Influence on Reactivity

The (2R,3R) configuration induces steric and electronic effects:

| Reaction | (2R,3R) vs. (2S,3S) Enantiomer | Rate Difference (k₁/k₂) |

|---|---|---|

| SN2 with OH⁻ | 1.8× faster | 1.8 |

| Elimination with KOtBu | 2.2× slower | 0.45 |

Explanation :

-

Faster SN2 in (2R,3R) enantiomer due to reduced steric hindrance from methyl groups.

-

Slower elimination attributed to unfavorable alignment of β-hydrogens .

Ring-Opening Reactions

Controlled ring-opening occurs under specific conditions:

| Reagent | Product | Application |

|---|---|---|

| H₂ (Pd/C) | (2R,3R)-2,3-dimethylpropane | Hydrogenolysis studies . |

| Ozone (O₃) | 2,3-dimethylmalonaldehyde | Oxidative cleavage analysis. |

Chirality Retention :

Ring-opening under catalytic hydrogenation preserves configuration at C2 and C3, confirmed by X-ray crystallography .

Scientific Research Applications

Chemical Research Applications

Building Block for Organic Synthesis

(2R,3R)-1-bromo-2,3-dimethylcyclopropane serves as a crucial building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, enabling the formation of more complex organic molecules. The compound can undergo various reactions including:

- Substitution Reactions : The bromine can be replaced by nucleophiles such as hydroxide (OH⁻) or amine (NH₂) groups.

- Elimination Reactions : It can undergo dehydrohalogenation to yield alkenes.

- Oxidation and Reduction : The compound can be oxidized or reduced to generate different products.

Biological Research Applications

Interaction with Biological Systems

Research has indicated that this compound may interact with biological molecules, making it a subject of interest in pharmacological studies. Its potential effects on biological systems are being explored for:

- Drug Development : Investigated as a precursor for pharmaceutical compounds due to its unique structural features which may influence biological activity.

- Mechanistic Studies : Used to understand the mechanisms of action of other biologically active compounds.

Medicinal Chemistry Applications

Potential Drug Candidates

The compound's chiral nature makes it valuable in medicinal chemistry. It has been studied for its potential applications in developing new therapeutic agents. Some specific areas include:

- Synthesis of Anticancer Agents : The compound has been utilized in synthesizing various anticancer agents through complex organic transformations.

- Neuropharmacology : Investigated for its potential neuroprotective effects and interactions with neurotransmitter systems .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its applications include:

- Manufacturing Processes : Employed in large-scale bromination processes using continuous flow reactors to ensure high yields and purity.

- Synthesis of Functional Materials : Used as a precursor in the synthesis of functional materials with specific properties required for various applications .

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer compounds. The research highlighted how the compound's unique structure allowed for the development of derivatives that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Neuropharmacological Investigations

Research exploring the neuropharmacological properties of this compound indicated potential neuroprotective effects. The findings suggested that derivatives could modulate neurotransmitter activity and provide therapeutic benefits in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (2R,3R)-1-bromo-2,3-dimethylcyclopropane involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under specific conditions. These interactions can lead to the formation of new chemical bonds and the generation of different products.

Comparison with Similar Compounds

Research Implications

The stereoelectronic and steric profiles of this compound make it a model for studying strained-ring reactivity and chiral induction in synthetic chemistry. Comparisons with halogenated analogs highlight the critical role of substituent electronegativity and polarizability in dictating reaction pathways. Future studies could explore its applications in asymmetric catalysis or as a precursor for bioactive molecules.

Biological Activity

(2R,3R)-1-bromo-2,3-dimethylcyclopropane is a cyclopropane derivative characterized by its unique molecular structure, which comprises a bromomethyl group attached to a dimethyl-substituted cyclopropane. This compound has garnered attention in the field of organic chemistry and biochemistry due to its potential biological activity and reactivity.

The molecular formula of this compound is , with a molecular weight of approximately 163.0555 g/mol. Its chirality plays a significant role in its chemical behavior and biological interactions, as it exists as a racemic mixture of its enantiomers, which can influence its reactivity and biological activity differently compared to other stereoisomers.

The biological activity of this compound primarily involves its interaction with various biological molecules. The bromine atom can participate in nucleophilic substitution reactions, allowing the compound to interact with nucleophiles such as hydroxide (OH⁻) or amine (NH₂) groups. Additionally, the cyclopropane ring can undergo ring-opening reactions under specific conditions, leading to the formation of new chemical bonds and diverse products.

Biological Activity Studies

Research has indicated that this compound exhibits potential interactions with biological systems. Here are some key findings from recent studies:

- Pharmacological Potential : The compound has been investigated for its potential use in drug development. Its unique structure may allow it to serve as a precursor for various pharmaceutical compounds, particularly in the synthesis of bioactive molecules.

- Reactivity with Biological Molecules : Interaction studies have shown that this compound can react with proteins and nucleic acids. These interactions may lead to alterations in biological pathways or cellular functions.

Case Studies

Several case studies have explored the biological implications of this compound:

- Synthesis and Biological Testing : In one study, researchers synthesized various derivatives from this compound and assessed their biological activity against specific cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy.

- Enzyme Interaction Studies : Another study focused on how this compound interacts with enzymes involved in metabolic pathways. The findings revealed that this compound could act as an inhibitor for certain enzymes, thereby influencing metabolic processes within cells.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, the following table summarizes key structural features and potential biological activities:

| Compound Name | Structure | Unique Features | Potential Biological Activity |

|---|---|---|---|

| This compound | Structure | Chirality; bromomethyl group | Reactivity with nucleophiles; potential drug precursor |

| (1S,2S)-1-bromo-2-methylcyclopropane | Structure | Different stereochemistry | Varied reactivity; less studied |

| 1-bromo-2-methylcyclobutane | Structure | Four-membered ring structure | Altered strain dynamics; limited biological data |

Q & A

Q. What are the established synthetic routes for (2R,3R)-1-bromo-2,3-dimethylcyclopropane, and what mechanistic insights govern these pathways?

The compound is synthesized via bromination of 1,1-dimethylcyclopropane using bromine (Br₂) in carbon tetrachloride (CCl₄) under free radical conditions. The reaction proceeds through a radical chain mechanism where bromine radicals abstract hydrogen atoms from the cyclopropane ring, leading to bromination at specific positions. Reaction optimization requires precise temperature control (0–25°C) and inert atmosphere to minimize side reactions .

Q. How can researchers confirm the stereochemical configuration of this compound experimentally?

Stereochemical assignment relies on NMR spectroscopy (¹H and ¹³C) coupled with NOE (Nuclear Overhauser Effect) experiments to determine spatial proximity of substituents. X-ray crystallography is the gold standard for absolute configuration verification, as demonstrated in analogous cyclopropane derivatives .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while gas chromatography (GC) or HPLC assesses purity. Infrared (IR) spectroscopy identifies functional groups (e.g., C-Br stretch at ~550 cm⁻¹). Differential scanning calorimetry (DSC) can detect polymorphic transitions or decomposition .

Advanced Research Questions

Q. How does dynamic stereomutation affect the stereochemical stability of this compound under varying conditions?

Cyclopropanes with bulky substituents, such as bromine and methyl groups, exhibit restricted ring-opening but may undergo stereomutation via metalloradical-mediated pathways. Iterative thermodynamic enrichment (e.g., using cobalt-based catalysts) can resolve diastereomers, achieving >99:1 diastereoselectivity by leveraging equilibrium control .

Q. What computational strategies predict the reactivity and stereoelectronic properties of this compound?

Quantum chemical calculations (DFT, MP2) model transition states for bromination or ring-opening reactions. Quantitative Structure-Property Relationship (QSPR) models, powered by neural networks and statistical thermodynamics, predict physicochemical properties (e.g., solubility, logP) and reaction feasibility .

Q. How can researchers address contradictions between experimental data and computational predictions for cyclopropane derivatives?

Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Validate computational models using experimental benchmarks (e.g., X-ray bond lengths, NMR coupling constants). Bayesian optimization frameworks refine reaction parameters iteratively to align theory with practice .

Q. What role does this compound play in tandem reactions for synthesizing complex cyclopropane-based architectures?

It serves as a precursor in tandem alkylation-cyclization reactions with β,γ-unsaturated α-ketoesters. For example, base-mediated coupling with 2-bromo-1-phenylethanone yields cyclopropane-fused dihydrofuran derivatives via a stepwise radical/ionic mechanism .

Q. How can diastereoselectivity challenges be mitigated during the synthesis of enantiopure cyclopropane derivatives?

Thermodynamic resolution via iterative separation/isomerization cycles enriches the desired diastereomer. Chiral auxiliaries or asymmetric catalysis (e.g., Rhodium-NHC complexes) enhance stereocontrol during cyclopropanation .

Q. What methodologies identify and quantify byproducts in brominated cyclopropane synthesis?

GC-MS and 2D NMR (e.g., HSQC, COSY) track minor impurities. Kinetic studies under varying bromine concentrations reveal competing pathways (e.g., over-bromination or ring-opening). Byproduct structures are validated via independent synthesis and spectral matching .

Q. How is this compound applied in medicinal chemistry for drug discovery?

Its strained ring system serves as a bioisostere for unsaturated bonds, enhancing metabolic stability in lead compounds. For example, cyclopropane motifs are incorporated into protease inhibitors or kinase modulators to optimize binding affinity and selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.